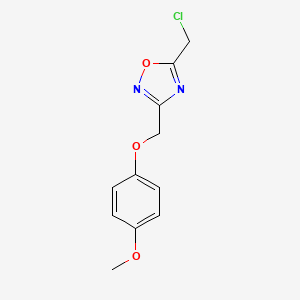
5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenoxy group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methoxyphenol with chloromethyl methyl ether to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with a suitable nitrile oxide to form the desired oxadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with cellular receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
5-(Chloromethyl)-3-(4-methoxyphenoxymethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-triazole: This compound has a similar structure but contains a triazole ring instead of an oxadiazole ring. The presence of the triazole ring can influence its chemical reactivity and biological activity.
5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-thiadiazole: This compound contains a thiadiazole ring, which includes a sulfur atom
The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-(chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQXDXDFLCIEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![2-Methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2882383.png)


![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)





![Tert-butyl 5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2882397.png)

![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)
